molecular formula C17H15N3O2 B12607522 Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(3-pyridinylmethyl)- CAS No. 648420-14-8

Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(3-pyridinylmethyl)-

Cat. No.: B12607522
CAS No.: 648420-14-8
M. Wt: 293.32 g/mol
InChI Key: WMPRLXGXPVLZNA-UHFFFAOYSA-N
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Description

Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(3-pyridinylmethyl)- is a urea derivative featuring a 7-hydroxynaphthalene group and a 3-pyridinylmethyl substituent. For example, the compound "Urea, N-(2,6-dimethylphenyl)-N'-(7-hydroxy-1-naphthalenyl)" (CAS: 497149-56-1) shares the 7-hydroxynaphthalene moiety and exhibits a polar surface area (PSA) of 61.36 Ų, a predicted boiling point of 424.9±40.0 °C, and a density of 1.303±0.06 g/cm³ .

Properties

CAS No.

648420-14-8

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

1-(7-hydroxynaphthalen-1-yl)-3-(pyridin-3-ylmethyl)urea

InChI

InChI=1S/C17H15N3O2/c21-14-7-6-13-4-1-5-16(15(13)9-14)20-17(22)19-11-12-3-2-8-18-10-12/h1-10,21H,11H2,(H2,19,20,22)

InChI Key

WMPRLXGXPVLZNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=CN=CC=C3

Origin of Product

United States

Biological Activity

Urea derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. This article focuses on the compound Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(3-pyridinylmethyl)- , exploring its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 290.35 g/mol
  • CAS Number : Not available in the provided sources.

The compound features a naphthalene moiety substituted with a hydroxyl group and a pyridine ring, which are known to contribute to its biological properties.

Biological Activity Overview

Research indicates that Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(3-pyridinylmethyl)- exhibits various biological activities:

  • Anticancer Activity
    • The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that urea derivatives can significantly reduce cell viability in breast cancer cell lines (e.g., MCF-7) with IC₅₀ values ranging from 3.7 to 6.3 µM under normoxic conditions .
    • Mechanistically, it has been suggested that these compounds induce apoptosis through the modulation of key signaling pathways, including the inhibition of carbonic anhydrases (hCA-IX and hCA-XII), which are implicated in tumor growth and metastasis .
  • Antibacterial Activity
    • The compound exhibits antibacterial properties against various pathogens. In vitro studies have reported effective inhibition against strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antioxidant Properties
    • Urea derivatives have been noted for their antioxidant capabilities, which may protect against oxidative stress-related diseases. This activity is particularly relevant in the context of cancer therapy, where oxidative stress plays a dual role in both promoting and inhibiting tumor growth .

The biological activity of Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(3-pyridinylmethyl)- can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's interaction with carbonic anhydrases leads to decreased intracellular pH and increased reactive oxygen species (ROS) production, promoting apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies have indicated that treatment with this urea derivative results in cell cycle arrest at the S phase, suggesting a mechanism by which it hampers cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC₅₀ = 3.7 - 6.3 µM against MCF-7 cells
AntibacterialEffective against E. faecalis, MIC comparable to antibiotics
AntioxidantReduces oxidative stress markers

Case Study: Anticancer Efficacy

In a comparative study involving various diaryl urea derivatives, Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(3-pyridinylmethyl)- was evaluated alongside other compounds for its efficacy against breast cancer cell lines. The results indicated significant reductions in cell viability and alterations in apoptotic markers such as Bcl-2 and caspases .

Comparison with Similar Compounds

Table 1: Key Differences in Substituent Effects

Compound Class Substituent PSA (Ų) Application
Target Urea 7-hydroxy-1-naphthalenyl, 3-pyridinylmethyl ~61–70* Potential CNS modulation
Sulfonyloxy Ureas Sulfonyloxy aryl groups ~50–55* Patent-protected intermediates
Pesticide Ureas (e.g., fluometuron) Trifluoromethyl, dimethyl ~40–50 Herbicidal activity

*Estimated based on structural analogs .

Pyridinylmethyl-Containing Bioactive Compounds

Compounds like SR27417 (N-(2-dimethylaminoethyl)-N-(3-pyridinylmethyl)(4-[2,4,6-triisopropylphenyl]thiazol-2-yl)amine) demonstrate that the 3-pyridinylmethyl group facilitates interactions with receptors or enzymes, such as platelet-activating factor (PAF) receptors . The target urea’s pyridinylmethyl group may similarly enhance binding to neurological targets, such as metabotropic glutamate receptors (mGluRs), though direct evidence is lacking .

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